molecular formula C10H12O3 B1317229 Methyl 4-methoxy-2-methylbenzoate CAS No. 35598-05-1

Methyl 4-methoxy-2-methylbenzoate

Cat. No. B1317229
CAS RN: 35598-05-1
M. Wt: 180.2 g/mol
InChI Key: OGYAVWKYDVBIMW-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-methylbenzoate is a chemical compound with the CAS Number: 35598-05-1. It has a molecular weight of 180.2 and is typically in liquid form . The compound is sealed in dry storage at room temperature .


Synthesis Analysis

The synthesis of Methyl 4-methoxy-2-methylbenzoate involves the combination of Methyl 2-methyl-4-(methyloxy)benzoate (1.1 g, 6.1 mmol), N-bromosuccinimide (1.2 g, 6.74 mmol), benzoyl peroxide (0.073 g, 0.30 mmol), and carbon tetrachloride (40 mL). The reaction mixture is stirred and heated at reflux for 24 hours under a nitrogen atmosphere .


Molecular Structure Analysis

The linear formula of Methyl 4-methoxy-2-methylbenzoate is C10H12O3 . The molecular structure of this compound can be further analyzed using various spectroscopic techniques.

Scientific Research Applications

1. Photostabilization and Oxygen Scavenging

Methyl 4-methoxy-2-methylbenzoate shows potential in the field of photostabilization. Similar compounds, like methyl salicylate, have been studied for their ability to generate and quench singlet molecular oxygen, which is crucial in preventing the degradation of photoprotected materials. These compounds act as efficient dopant agents against oxygen-mediated degradation, essential in materials science and polymer stability (Soltermann et al., 1995).

2. Cosmetic and Pharmaceutical Applications

Methyl 4-methoxy-2-methylbenzoate is structurally similar to methyl 4-hydroxybenzoate, commonly known as methyl paraben, used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. This implies potential applications in the preservation and stabilization of various products (Sharfalddin et al., 2020).

3. Synthesis of Natural Phenolic Lipids

Compounds similar to Methyl 4-methoxy-2-methylbenzoate are used in synthesizing natural phenolic lipids. These lipids have applications in various biological processes and may contribute to structure-activity studies in pharmaceutical research (Tyman & Visani, 1997).

4. Thermochemical Properties

The study of the thermochemical properties of similar methoxybenzoates, like Methyl 2-and 4-methoxybenzoates, is significant in understanding their stability and reactivity. These properties are crucial in the design and development of new materials, particularly in the field of chemical engineering (Flores et al., 2019).

5. Antimicrobial Activities

Related compounds have been shown to possess antimicrobial and anti-tubercular activities, which suggests potential applications of Methyl 4-methoxy-2-methylbenzoate in developing new antimicrobial agents. This could be particularly relevant in the context of antibiotic resistance and the need for new therapeutic options (Tatipamula & Vedula, 2019).

6. Cardiotonic Agents

Analogous compounds, such as 4-methoxybenzoyl derivatives, have been investigated for their cardiotonic properties. This suggests the potential use of Methyl 4-methoxy-2-methylbenzoate in developing new treatments for cardiac conditions like congestive heart failure (Schnettler et al., 1982).

7. Chemical Synthesis and Characterization

Studies on the synthesis and characterization of compounds similar to Methyl 4-methoxy-2-methylbenzoate, such as Methyl 4-bromo-2-methoxybenzoate, provide insights into chemical synthesis methods and purity assessment, which is critical in pharmaceutical and industrial chemistry (Bing-he, 2008).

8. Cytotoxic Activity

Studies on compounds like 2,4-dihydroxy-6-methylbenzoates, which are structurally related, have shown cytotoxic activity. This suggests a potential research avenue for Methyl 4-methoxy-2-methylbenzoate in cancer research, especially in identifying new antineoplastic agents (Gomes et al., 2006).

properties

IUPAC Name

methyl 4-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-6-8(12-2)4-5-9(7)10(11)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYAVWKYDVBIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70532464
Record name Methyl 4-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70532464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxy-2-methylbenzoate

CAS RN

35598-05-1
Record name Methyl 4-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70532464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-bromo-2-methylbenzoate (19.0 mmol) was dissolved in dimethylformamide (2.7 mL) and methanol (1.1 mL), and the solution was heated at 80° C. and then added with CuBr (1.09 mmol). After stirring was continued for 2 hours under heating, the mixture was cooled to room temperature. The mixture was added with diethyl ether (25 mL) and filtered. The filtrate was washed four times with water, an aqueous sodium bicarbonate solution, and then with saturated brine, and dried over sodium sulfated. The drying agent was removed by filtration and the filtrate was concentrated to give the title compound.
Quantity
19 mmol
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
1.09 mmol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 4-hydroxy-2-methyl benzoic acid (10.0 g, 65.7 mmol) and cesium carbonate (53.5 g, 164.3 mmol) in DMF (70 mL) at 0° C., iodomethane (10.3 mL, 164.3 mmol) in DMF (10 mL) was added over 20 min. The reaction warmed from 0° C. to room temperature overnight. The mixture filtered and washed with ether. The filtrate was washed with water and the layers separated. The aqueous was washed with ether (3×100 mL). The organics were combined and washed with H2O then brine, dried over Na2SO4, and concentrated under reduced pressure to give methyl 4-methoxy-2-methylbenzoate (11.4 g) as a yellow oil. 1H NMR (300 MHz, CDCl3): δ 7.95 (m, 1H), 6.76 (m, 2H), 3.87 (s, 3H), 3.85 (s, 3H), 2.62 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

According to J. Org. Chem. 33:494 (1968), a mixture of 4-methoxy-2-methylbenzoic acid (20 g, 120 mmol) and MeOH (97 mL) containing sulfuric acid (conc., 0.6 mL) was heated under reflux 48 h. After cooling the mixture was evaporated and the residue diluted with diethyl ether and washed with a saturated sodium hydrogen carbonate solution and brine. The organic phase was then separated and dried over sodium sulphate. After evaporation the residue was distilled through a 8 cm Vigreux column to afford the title compound (21.2 g, 98%) as a colourless liquid. Bp 60° C./1 mbar. MS: m/e=180.3 (M+).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods IV

Procedure details

To an ambient temperature suspension of 4-Methoxy-2-methyl-benzoic acid (1.0 g, 6.02 mmol) in MeOH (10 mL) is added thionyl chloride (1.10 mL, 15.04 mmol) dropwise. The reaction mixture is heated to reflux. After 3 h, the reaction is concentrated and the residue is partitioned between EtOAc and NaHCO3. The aqueous layer is extracted with EtOAc and the combined organic layers are washed with brine, dried (MgSO4), filtered, and concentrated to yield the title compound (877 mg, 81%) 1H NMR (400 MHz, CDCl3) δ 7.95-7.91 (m, 1H), 6.77-6.72 (m, 2H), 3.86 (s, 3H), 3.84 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DL Comins, JD Brown - The Journal of Organic Chemistry, 1986 - ACS Publications
… Methanolysis of 7V-(4-methoxy-2methylbenzoyl)-iV'-methylpiperizine with sulfuric acid/methanol gave methyl 4-methoxy-2-methylbenzoate in 71% yield. The conversion of tertiary …
Number of citations: 52 pubs.acs.org
SD Wyrick, FT Smith, WE Kemp… - Journal of medicinal …, 1987 - ACS Publications
It has been shown that agents that inhibit chloride influx and therefore lower intracellular chloride levels in a major cell type in cerebral gray matter, the astrocyte, inhibit astrocytic …
Number of citations: 23 pubs.acs.org
AA Finnie - 1989 - search.proquest.com
… available by acylation at the para position to the methyl group of each desired substrate: 3-methoxytoluene (32), 2,5-dimethoxytoluene (33), and methyl 4-methoxy-2-methylbenzoate (34…
Number of citations: 3 search.proquest.com
K Shishido, A Yamashita, K Hiroya, K Fukumoto… - Tetrahedron, 1989 - Elsevier
Thermolyses of the 1-carbomethoxy-1-alkenyloxybenzocyclobutenes 4a–d produced the dihydronaphthalenes 7a–d via chemoselective electrocyclic reaction of Eo-quinodimethanes in …
Number of citations: 17 www.sciencedirect.com
BL Chenard, CM Van Zyl - The Journal of Organic Chemistry, 1986 - ACS Publications
… Methanolysis of 7V-(4-methoxy-2methylbenzoyl)-iV'-methylpiperizine with sulfuric acid/methanol gave methyl 4-methoxy-2-methylbenzoate in 71% yield. The conversion of tertiary …
Number of citations: 170 pubs.acs.org
Y Kawakita, H Banno, T Ohashi, T Tamura… - Journal of Medicinal …, 2012 - ACS Publications
… Bromination of methyl 4-methoxy-2-methylbenzoate (19) with NBS in the presence of AIBN in trifluoromethylbenzene, followed by treatment with 28% aqueous ammonia solution, …
Number of citations: 41 pubs.acs.org
CL Waller - 1992 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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